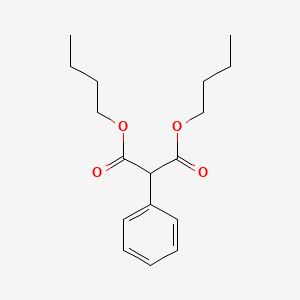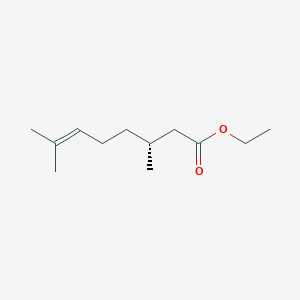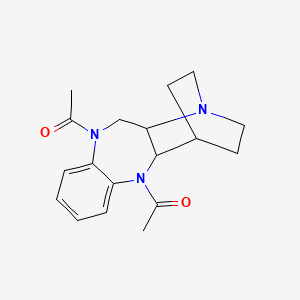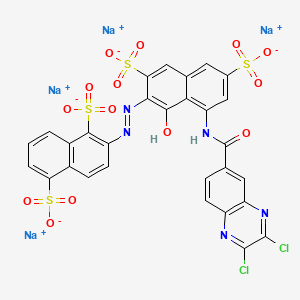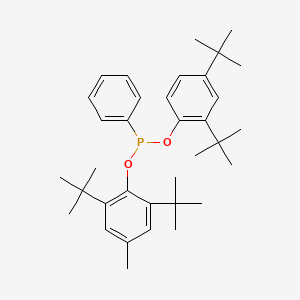![molecular formula C11H10BrN3O2 B14468436 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione CAS No. 66127-33-1](/img/structure/B14468436.png)
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a bromopyrimidine core with an aminophenylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzylamine and 5-bromopyrimidine-2,4(1H,3H)-dione.
Condensation Reaction: The 2-aminobenzylamine is reacted with 5-bromopyrimidine-2,4(1H,3H)-dione under suitable conditions to form the desired product. This reaction often requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Conditions may involve solvents like DMF or DMSO and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The aminophenylmethyl group can form hydrogen bonds or hydrophobic interactions with the target, while the bromopyrimidine core can participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
6-[(2-Aminophenyl)methyl]-5-chloropyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.
6-[(2-Aminophenyl)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione: Similar structure but with a fluorine atom instead of bromine.
6-[(2-Aminophenyl)methyl]-5-iodopyrimidine-2,4(1H,3H)-dione: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, which can impart distinct reactivity and properties compared to its analogs. The bromine atom, for example, can participate in unique substitution and coupling reactions that may not be as efficient with other halogens.
特性
CAS番号 |
66127-33-1 |
|---|---|
分子式 |
C11H10BrN3O2 |
分子量 |
296.12 g/mol |
IUPAC名 |
6-[(2-aminophenyl)methyl]-5-bromo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10BrN3O2/c12-9-8(14-11(17)15-10(9)16)5-6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H2,14,15,16,17) |
InChIキー |
MVLKWANCTZTLPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=C(C(=O)NC(=O)N2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


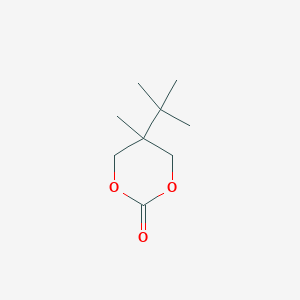
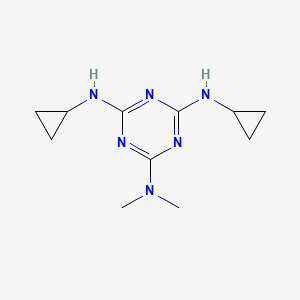
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
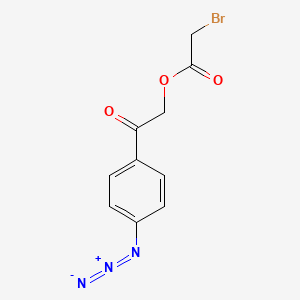
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
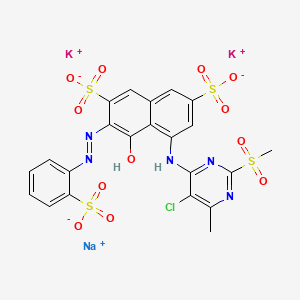
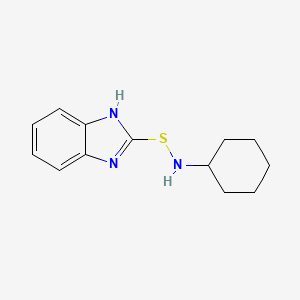
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

